molecular formula C12H24N2O3S B14895557 2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol

2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol

Cat. No.: B14895557
M. Wt: 276.40 g/mol
InChI Key: VDFJKTBBMLCFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol is a complex organic compound with a unique structure that includes an allyl group, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol typically involves multiple steps. One common method includes the reaction of piperidine derivatives with allyl bromide in the presence of a base to form the allyl-substituted piperidine. This intermediate is then reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. Finally, the compound is treated with ethanolamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allyl((1-(methylsulfonyl)piperidin-3-yl)methyl)amino)ethan-1-ol is unique due to the presence of both the allyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C12H24N2O3S

Molecular Weight

276.40 g/mol

IUPAC Name

2-[(1-methylsulfonylpiperidin-3-yl)methyl-prop-2-enylamino]ethanol

InChI

InChI=1S/C12H24N2O3S/c1-3-6-13(8-9-15)10-12-5-4-7-14(11-12)18(2,16)17/h3,12,15H,1,4-11H2,2H3

InChI Key

VDFJKTBBMLCFNC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN(CCO)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.